molecular formula C14H13N3S B6459488 N-(2-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine CAS No. 2548992-81-8

N-(2-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine

Cat. No.: B6459488
CAS No.: 2548992-81-8
M. Wt: 255.34 g/mol
InChI Key: OUHOXMZOCSGLIT-UHFFFAOYSA-N
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Description

N-(2-Phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine is a heterocyclic compound featuring a thiazolo[4,5-c]pyridine core substituted with a 2-phenylethylamine group at position 2. The 2-phenylethyl moiety may enhance lipophilicity and modulate binding interactions with biological targets, a hypothesis supported by studies on similar amine-substituted thiazolo-pyridines .

Properties

IUPAC Name

N-(2-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c1-2-4-11(5-3-1)6-9-16-14-17-12-10-15-8-7-13(12)18-14/h1-5,7-8,10H,6,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHOXMZOCSGLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC3=C(S2)C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of 2-aminopyridine with α-bromoacetophenone to form an intermediate, which is then cyclized with thiourea to yield the target compound. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control of reaction conditions and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and a histamine H3 receptor antagonist.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, as a histamine H3 receptor antagonist, it can inhibit the action of histamine, leading to potential therapeutic effects in conditions like allergies or inflammation. The exact pathways and molecular targets may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of N-(2-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine with its analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) XLogP3 Key Features
This compound (hypothetical) C14H13N3S 2-(2-Phenylethyl)amine 255.34 ~2.5* Enhanced lipophilicity from phenyl group
7-Bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine C6H4BrN3S Bromine at position 7 230.09 1.7 Electrophilic halogen for cross-coupling
6-Chloro-[1,3]thiazolo[4,5-c]pyridin-2-amine C6H4ClN3S Chlorine at position 6 185.63 N/A Halogenated analog for SAR studies
N-(1-Phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine C14H13N3S 1-Phenylethylamine 255.34 N/A Stereochemical variation in substituent
N-Phenyl-5-thiophen-2-yl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine C17H10F3N3S2 Trifluoromethyl, thiophene, phenyl 377.40 N/A Enhanced metabolic stability via CF3 group

*Estimated using analogous compounds.

Key Observations:
  • Halogenation Effects : Bromine or chlorine substitution at positions 6 or 7 (e.g., 7-bromo derivative) introduces steric and electronic effects, making these compounds suitable for further functionalization via Suzuki-Miyaura coupling .
  • Ring System Variations : Thiazolo[4,5-b]pyridine analogs (e.g., ) exhibit distinct electronic profiles due to differences in ring fusion positions, affecting binding to biological targets .

Biological Activity

N-(2-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring fused to a pyridine ring with a phenylethyl substituent. This unique structure contributes to its ability to interact with various biological targets.

The compound belongs to the class of thiazolo[4,5-b]pyridines, which are known for their broad pharmacological spectrum. The mechanism of action involves:

  • Antioxidant Activity : It exhibits significant antioxidant properties that help mitigate oxidative stress in biological systems.
  • Antimicrobial and Antifungal Activity : Studies have shown that it possesses potent antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit inflammatory pathways, potentially through the modulation of COX enzymes.
  • Antitumor Activity : Preliminary studies suggest it may inhibit tumor growth by inducing apoptosis in cancer cells.

Pharmacological Activities

The following table summarizes the key biological activities associated with this compound:

Activity Description References
AntioxidantReduces oxidative stress; protects cells from damage
AntimicrobialEffective against bacteria and fungi
Anti-inflammatoryInhibits COX enzymes; reduces inflammation
AntitumorInduces apoptosis in cancer cell lines
Histamine H3 AntagonistPotential therapeutic role in neurological disorders

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

  • Antimicrobial Studies : A study demonstrated that this compound exhibited significant activity against Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like ketoconazole .
  • Anti-inflammatory Research : In vitro assays indicated that this compound effectively inhibited COX-2 activity with an IC50 value similar to that of celecoxib, suggesting its potential as an anti-inflammatory agent .
  • Antitumor Activity : In cancer cell line studies (e.g., HT-29), the compound showed promising results by significantly reducing cell viability and inducing apoptosis at micromolar concentrations .

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